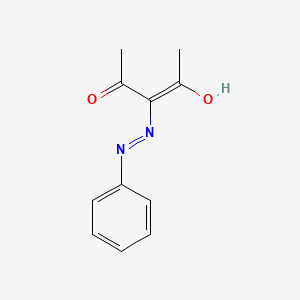

3-Phenylhydrazonopentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

6134-57-2 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(E)-4-hydroxy-3-phenyldiazenylpent-3-en-2-one |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3/b11-8+,13-12? |

InChI Key |

AWQPZXNYDGBBOU-KHAMKPBVSA-N |

SMILES |

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |

Isomeric SMILES |

C/C(=C(/C(=O)C)\N=NC1=CC=CC=C1)/O |

Canonical SMILES |

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |

Origin of Product |

United States |

Significance of Hydrazone Derivatives As Organic Synthons

Hydrazone derivatives are a notable class of organic compounds that function as versatile building blocks, or synthons, in modern organic synthesis. wisdomlib.orgmdpi.com Their importance is rooted in the presence of the azomethine group (-C=N-NH-), which provides a unique chemical reactivity that facilitates a multitude of chemical transformations. wisdomlib.orgwisdomlib.org This functional group can behave as an electrophile at the carbon atom and a nucleophile at the nitrogen atom, which allows it to participate in a wide range of reactions. mdpi.com

Hydrazones are crucial intermediates in the creation of a diverse array of heterocyclic compounds, which form the core structures of many pharmaceuticals, agrochemicals, and natural products. mdpi.com For example, they serve as precursors to pyrazoles, indoles, and other nitrogen-containing ring systems. The reactivity of the C=N bond enables cycloaddition reactions, and the N-H bond can be involved in cyclization processes. This adaptability makes hydrazones essential tools for synthetic chemists who are working to build complex molecular structures. mdpi.com

The ease with which hydrazones can be synthesized further enhances their appeal. They are typically formed through a simple condensation reaction between a ketone or an aldehyde and a hydrazine (B178648) derivative. mdpi.comnumberanalytics.com This straightforward formation, combined with their rich reactivity, solidifies the role of hydrazone derivatives as fundamental and powerful synthons in contemporary organic chemistry. numberanalytics.com

Overview of Dicarbonyl Compound Reactivity and Derivatization

Dicarbonyl compounds, which are defined by the presence of two carbonyl (C=O) groups, display a rich and varied reactivity that makes them valuable starting materials in organic synthesis. tcichemicals.comwikipedia.org The relative positioning of the two carbonyl groups, such as in 1,3-dicarbonyls like pentane-2,4-dione, has a significant impact on their chemical behavior. tcichemicals.comoxfordsciencetrove.com The protons on the carbon atom located between the two carbonyl groups (the α-carbon) are particularly acidic due to the electron-withdrawing nature of both carbonyls and the ability of the resulting enolate ion to be stabilized by resonance. youtube.com

This acidity facilitates easy deprotonation to create a nucleophilic enolate, which can then take part in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations. pressbooks.pub The enol form of 1,3-dicarbonyls is also a prominent tautomer, and this enol is capable of reacting with electrophiles. tcichemicals.com

A frequent and significant derivatization route for dicarbonyl compounds is their reaction with nucleophiles, especially nitrogen-based nucleophiles like hydrazines. mdpi.com The carbonyl carbons are electrophilic and are readily attacked by the nucleophilic nitrogen atom. In the case of 1,3-dicarbonyls, one of the carbonyl groups can react with a hydrazine (B178648) to produce a hydrazone, a process that is often highly regioselective. This derivatization is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. mdpi.com The reactivity of dicarbonyl compounds is therefore central to their usefulness in constructing molecular complexity.

Structural Features and Nomenclature of 3 Phenylhydrazonopentane 2,4 Dione

3-Phenylhydrazonopentane-2,4-dione is a chemical compound with a systematic name that clearly outlines its molecular structure. nih.govnih.govchemspider.com The parent chain is "pentane," a five-carbon alkane. The suffixes "-2,4-dione" signal the presence of two ketone functional groups at the second and fourth carbon atoms. The prefix "3-phenylhydrazono-" indicates a phenylhydrazine-derived substituent attached to the third carbon atom. This substituent is composed of a phenyl group (C6H5) connected to a hydrazine-like linkage (=N-NH-).

The structure is defined by a central pentane-2,4-dione backbone, which is in equilibrium with its enol tautomers. The phenylhydrazono group at the C3 position introduces a C=N double bond, classifying the molecule as a hydrazone. This specific arrangement allows for the possibility of E/Z isomerism around the C=N bond and keto-enol tautomerism involving the dione (B5365651) functionality. X-ray crystallographic studies have revealed that in the solid state, the molecule primarily exists in the hydrazono-enol tautomeric form, where one of the ketone groups is enolized, and an intramolecular hydrogen bond is present between the enolic hydroxyl group and the hydrazone nitrogen atom.

| Feature | Description |

| Parent Chain | Pentane |

| Functional Groups | Two ketone groups (dione) at positions 2 and 4 |

| Substituent | Phenylhydrazono group at position 3 |

| Key Bonds | C=O (ketone), C=N (hydrazone), N-H, C-C, C-H |

| Potential Isomerism | E/Z isomerism, Keto-enol tautomerism |

Scope and Objectives of Academic Research on 3 Phenylhydrazonopentane 2,4 Dione

Conventional Synthetic Approaches to Phenylhydrazonopentane Derivatives

The primary and most well-established method for the synthesis of 3-phenylhydrazonopentane-2,4-dione and its derivatives is the Japp-Klingemann reaction. wikipedia.orgorganicreactions.orgchemeurope.com This reaction provides a direct route to arylhydrazones from β-dicarbonyl compounds.

The Japp-Klingemann reaction typically involves the coupling of a β-keto-ester or a β-keto-acid with an aryl diazonium salt. wikipedia.org In the case of 3-phenylhydrazonopentane-2,4-dione, the starting materials are pentane-2,4-dione and a phenyldiazonium salt, which is usually prepared in situ from aniline. The reaction proceeds by the electrophilic attack of the diazonium salt on the enolate of the β-diketone. Subsequent hydrolysis and either decarboxylation (if a β-keto-acid is used) or deacylation (if a β-keto-ester is used) leads to the formation of the final hydrazone product. wikipedia.orgorganicreactions.org

A general representation of the synthesis of 3-phenylhydrazonopentane-2,4-dione via the Japp-Klingemann reaction is depicted below:

Scheme 1: General Synthesis of 3-Phenylhydrazonopentane-2,4-dione

The reaction conditions, such as temperature and pH, are crucial for optimizing the yield and purity of the product. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Mechanistic Insights into the Formation of 3-Phenylhydrazonopentane-2,4-dione

A deeper understanding of the reaction mechanism is essential for optimizing the synthesis and controlling the formation of byproducts.

Condensation Reactions and Reaction Dynamics

The formation of 3-phenylhydrazonopentane-2,4-dione via the Japp-Klingemann reaction is a classic example of a condensation reaction. The key mechanistic steps are as follows:

Enolate Formation: In the presence of a base, pentane-2,4-dione is deprotonated at the α-carbon to form a resonance-stabilized enolate ion.

Azo Coupling: The nucleophilic enolate then attacks the electrophilic terminal nitrogen of the phenyldiazonium salt, forming an intermediate azo compound.

Hydrolysis and Rearrangement: This azo intermediate is often unstable and undergoes hydrolysis. Depending on the specific starting material (β-keto-ester or β-diketone), this step involves the cleavage of an acyl or carboxyl group. wikipedia.orgorganicreactions.org In the case of pentane-2,4-dione, one of the acetyl groups is cleaved.

Tautomerization: The resulting intermediate rapidly tautomerizes to the more stable hydrazone form, yielding 3-phenylhydrazonopentane-2,4-dione.

The kinetics of the reaction are influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent and base used.

Catalytic Approaches in 3-Phenylhydrazonopentane-2,4-dione Synthesis

While the Japp-Klingemann reaction is often performed under basic conditions without a specific catalyst, the choice of base can be considered a form of catalysis. The base facilitates the formation of the reactive enolate intermediate, thereby increasing the reaction rate. Common bases used include sodium hydroxide, sodium acetate, and triethylamine.

In related synthetic transformations involving β-diketones, such as N-arylation reactions, copper salts have been employed as catalysts. rsc.org Although not a standard component of the Japp-Klingemann reaction for this specific compound, the potential for metal-based catalysis to improve efficiency or selectivity warrants consideration in route optimization studies. The catalytic system, often generated in situ from an inexpensive copper salt and a suitable ligand, can facilitate the carbon-nitrogen bond formation. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of organic compounds. For the synthesis of 3-phenylhydrazonopentane-2,4-dione, several green chemistry strategies can be considered:

Use of Greener Solvents: Traditionally, organic solvents are used. Replacing these with water, where feasible, can significantly reduce the environmental impact. The solubility of reactants and intermediates in water would need to be carefully considered.

Catalyst-Free or Biocatalytic Approaches: Exploring catalyst-free conditions or the use of biocatalysts (enzymes) could eliminate the need for potentially toxic metal catalysts or harsh bases.

Energy Efficiency: Utilizing methods like ultrasound or microwave irradiation can often lead to shorter reaction times and reduced energy consumption compared to conventional heating.

While specific green synthetic protocols for 3-phenylhydrazonopentane-2,4-dione are not extensively documented, the general principles of green chemistry provide a framework for developing more environmentally benign synthetic routes.

Advanced Purification and Isolation Strategies for Complex Products

The purity of the final product is critical for its intended applications. 3-Phenylhydrazonopentane-2,4-dione, being a solid compound, is typically purified by crystallization. rochester.eduresearchgate.netlibretexts.org

The process of crystallization involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to allow the formation of pure crystals. libretexts.org The impurities remain dissolved in the mother liquor.

Table 1: General Strategy for Solvent Selection in Crystallization

| Step | Procedure | Rationale |

| 1. Solubility Testing | Test the solubility of the crude product in various solvents at room temperature and upon heating. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |

| 2. Single-Solvent Crystallization | If a suitable single solvent is found, dissolve the crude product in the minimum amount of the boiling solvent and allow it to cool slowly. | This is the simplest crystallization method. |

| 3. Mixed-Solvent Crystallization | If a single solvent is not ideal, a two-solvent system can be used. One solvent should dissolve the compound well (the "good" solvent), and the other should not (the "bad" solvent). | This method allows for fine-tuning of the solubility to induce crystallization. |

| 4. Filtration and Drying | The purified crystals are collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities. The crystals are then dried to remove any residual solvent. | To obtain the final, pure, solid product. |

Commonly used solvents for the crystallization of hydrazones include ethanol, ethyl acetate, and hexane, or mixtures thereof. researchgate.net The choice of solvent or solvent system for 3-phenylhydrazonopentane-2,4-dione would be determined empirically to achieve the highest purity and yield. For compounds that are difficult to crystallize, techniques such as co-crystallization with a suitable chaperone molecule can be explored. rsc.org

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on compounds structurally related to 3-Phenylhydrazonopentane-2,4-dione, such as other phenylhydrazone derivatives, have provided valuable insights into their molecular geometry. researchgate.netnih.gov For instance, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) was determined to be in a triclinic crystal system with a P-1 space group. mdpi.com

Precise Determination of Bond Lengths and Angles

X-ray diffraction allows for the accurate measurement of the distances between atoms (bond lengths) and the angles between bonds. In a related phenylhydrazone, the C=N double bond distance was found to be significantly shorter than the N-N and N-C single bond distances, confirming its double bond character. researchgate.net The molecule, with the exception of a methyl group, was observed to be nearly co-planar. researchgate.net

Below is a table showcasing typical bond lengths found in a related phenylhydrazone derivative, 3-pentanone (B124093) 2,4-dinitrophenylhydrazone. researchgate.net

| Bond | Length (Å) |

| N1—O2 | 1.218 (2) |

| N1—O1 | 1.235 (2) |

| N1—C2 | 1.442 (3) |

| C7=N4 | (Typical C=N double bond) |

| N3—N4 | (Longer than C=N) |

| N3—C1 | (Longer than C=N) |

Solution-State Conformational Studies

The conformation and behavior of 3-Phenylhydrazonopentane-2,4-dione in solution can differ significantly from its solid-state structure. Spectroscopic techniques are invaluable for probing these solution-state properties.

Elucidation of Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the dynamic behavior and conformational equilibria of molecules in solution. For compounds with similar core structures, NMR studies have revealed the presence of single or multiple conformers depending on the solvent. researchgate.net For instance, in a study of 3-[(2,2-dimethylhydrazinyl)methylene]-pentane-2,4-dione, NMR spectra in chloroform (B151607) and dimethylsulfoxide indicated the presence of a single entity. researchgate.net In contrast, vibrational spectroscopy suggested the possibility of a second, less polar conformer in less polar solvents. researchgate.net The analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra helps to identify the different tautomeric forms and their relative populations. mdpi.com

Vibrational Spectroscopy for Hydrogen Bonding Networks and Functional Group Analysis (e.g., advanced IR/Raman interpretation)

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are sensitive to functional groups and hydrogen bonding interactions. In β-diketones, the C=O stretching frequencies in the IR spectrum can indicate the presence of different tautomers and conformers. stackexchange.comechemi.com For example, the keto form typically shows two C=O stretching bands, while the enol form, stabilized by intramolecular hydrogen bonding, exhibits a C=O stretch at a lower frequency due to conjugation. stackexchange.com The broadness and position of the O-H stretching band in the IR spectrum are characteristic of the strength of the intramolecular hydrogen bond. researchgate.netechemi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes. researchgate.netmdpi.com

Tautomeric Equilibria in 3-Phenylhydrazonopentane-2,4-dione Systems

Keto-Enol and Hydrazone-Azo Tautomerism Dynamics

3-Phenylhydrazonopentane-2,4-dione is a molecule that can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, two primary equilibria are at play: keto-enol and hydrazone-azo tautomerism.

The keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. The diketone moiety of the molecule can exist as the diketo form or can tautomerize to an enol form. In the enol form, a hydroxyl group is formed, which is capable of forming an intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered ring. This type of intramolecular hydrogen bonding is a significant stabilizing factor for the enol tautomer. pearson.com

The second, and often predominant, tautomeric equilibrium is the hydrazone-azo tautomerism. The core structure can be represented as either a hydrazone or an azo tautomer. Spectroscopic and theoretical studies on related azo dyes consistently indicate that the hydrazone form is generally more stable and, therefore, the predominant species in both the solid state and in solution. psu.edursc.org The stability of the hydrazone tautomer is often attributed to the formation of a strong intramolecular hydrogen bond between the N-H group of the hydrazone and an oxygen atom of the dione (B5365651) fragment. X-ray crystallographic studies on similar compounds have confirmed the presence of such cooperative six-membered intramolecular hydrogen rings. psu.edunju.edu.cn

Environmental and Solvent Effects on Tautomeric Ratios and Stability

The position of the tautomeric equilibrium is not static and is highly sensitive to external factors, particularly the solvent environment. The polarity of the solvent plays a crucial role in determining the relative stability of the different tautomers. pearson.com

In the context of keto-enol tautomerism , polar solvents tend to stabilize the more polar keto form through intermolecular hydrogen bonding with the solvent molecules. pearson.comorientjchem.org Conversely, in nonpolar solvents, the enol form, stabilized by intramolecular hydrogen bonding, is often favored. pearson.com For the closely related compound 3-phenyl-2,4-pentanedione (B1582117), computational studies have quantified this effect, showing the keto form to be more stable than the enol form in both the gas phase and a range of solvents. The energy difference, however, decreases with increasing solvent polarity, indicating a relative stabilization of the enol form in less polar environments. orientjchem.org

The hydrazone-azo equilibrium is also markedly influenced by the solvent. For some azo dyes, the hydrazone form is favored in apolar solvents, while the azo form becomes more prevalent in polar solvents that can disrupt the internal hydrogen bonding of the hydrazone. psu.edu However, for other systems, the hydrazone form has been found to be strongly favored even in polar solvents, suggesting that the relative stability is dependent on the specific molecular structure and the nature of the solvent-solute interactions. rsc.org Studies on certain disperse yellow dyes have shown that the hydrazone form is dominant in solution under both acidic and basic conditions. nju.edu.cn

A computational study on 3-phenyl-2,4-pentanedione, a compound structurally similar to the keto form of 3-Phenylhydrazonopentane-2,4-dione, provides insight into how solvents affect the stability of the keto versus the enol tautomer. The following table summarizes the calculated energy differences and the energy barrier for the tautomerization reaction in different environments.

| Environment | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal/mol) | Reaction Barrier (from Keto) (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.00 | -17.89 | 30.61 |

| Cyclohexane (B81311) | 15.60 | -17.34 | 30.82 |

| Carbon Tetrachloride | 2.20 | -17.27 | 30.84 |

| Methanol | 32.60 | -16.55 | 31.23 |

| Water | 78.40 | -16.50 | 31.26 |

Data derived from a computational study on 3-phenyl-2,4-pentanedione using the B3LYP/6-31+g(d) method. orientjchem.orgbohrium.comresearchgate.net

The data indicates that the keto form is consistently more stable than the enol form across all tested environments. bohrium.com The energy barrier for the conversion from the keto to the enol form increases slightly with the polarity of the solvent. orientjchem.org This is attributed to the greater stabilization of the keto tautomer by polar solvents. orientjchem.org

Nucleophilic and Electrophilic Reactivity at Key Functional Sites

The reactivity of 3-Phenylhydrazonopentane-2,4-dione is defined by the presence of several key functional sites that can act as either nucleophiles or electrophiles. The molecule's structure includes two carbonyl groups, a C=N double bond of the hydrazone, and an N-H group, all contributing to its chemical versatility.

The nitrogen atom of the hydrazono group and one of the keto oxygen atoms can act as nucleophilic sites. This is particularly evident in the formation of metal complexes where the compound acts as a bidentate ligand, coordinating with metal ions through these two sites. researchgate.net The presence of lone pair electrons on the nitrogen and oxygen atoms allows them to donate electron density to electrophilic species.

Cycloaddition and Cyclocondensation Reactions

3-Phenylhydrazonopentane-2,4-dione is a valuable precursor in the synthesis of various heterocyclic compounds through cycloaddition and cyclocondensation reactions. nih.govnih.gov These reactions leverage the compound's multiple reactive sites to construct new ring systems.

Formation of Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Isoxazoles, Pyridazines)

The reaction of 3-Phenylhydrazonopentane-2,4-dione and its derivatives with various reagents can lead to the formation of a wide array of heterocyclic structures, which are significant in medicinal chemistry. nih.govwikipedia.org

Pyrazoles: The reaction of 1,3-dicarbonyl compounds, such as pentane-2,4-dione, with hydrazine (B178648) derivatives is a classic method for pyrazole (B372694) synthesis. youtube.com In the case of 3-Phenylhydrazonopentane-2,4-dione, the existing hydrazone moiety can participate in or direct further reactions to form substituted pyrazole rings. For instance, multicomponent reactions involving hydrazine derivatives, β-ketoesters, aldehydes, and malononitrile (B47326) are employed to produce pyranopyrazoles. researchgate.net

Isoxazoles: Isoxazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.com The dicarbonyl portion of 3-Phenylhydrazonopentane-2,4-dione can react with hydroxylamine to form the isoxazole (B147169) ring.

Pyridazines: Pyridazine (B1198779) derivatives can be synthesized from 1,2-diacyl compounds and hydrazine. liberty.edu The functionalities within 3-Phenylhydrazonopentane-2,4-dione can be manipulated to create precursors for pyridazine synthesis. For example, reactions of similar arylhydrazono compounds with active methylene (B1212753) compounds in acetic anhydride (B1165640) can yield pyridazin-3-one derivatives. nih.gov Furthermore, treatment of pyridazin-3(2H)-ones with reagents like phosphorus oxychloride can lead to further functionalized pyridazines. nih.gov

Mechanistic Pathways of Heterocyclic Ring Formation

The formation of these heterocyclic rings from 3-Phenylhydrazonopentane-2,4-dione and related compounds involves a series of well-established mechanistic steps.

The synthesis of pyridazin-3-one derivatives from 3-oxo-2-arylhydrazonopropanals, which are structurally related to 3-phenylhydrazonopentane-2,4-dione, proceeds through a cyclocondensation reaction with active methylene compounds. nih.gov This reaction likely involves initial nucleophilic attack from the active methylene compound onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyridazine ring. nih.gov

The general mechanism for the formation of pyrazoles from 1,3-dicarbonyls and hydrazines involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com For isoxazole synthesis, a similar mechanism occurs with hydroxylamine, where an oxime is formed first. youtube.com

Metal-Mediated and Catalyzed Reactions Involving 3-Phenylhydrazonopentane-2,4-dione

The presence of nitrogen and oxygen donor atoms in 3-Phenylhydrazonopentane-2,4-dione makes it an excellent ligand for coordinating with various metal ions. The resulting metal complexes exhibit interesting chemical properties and catalytic activities.

Ligand Properties and Coordination Chemistry in Transition Metal Complexation

Derivatives of 3-Phenylhydrazonopentane-2,4-dione, such as 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd), have been shown to act as bidentate ligands. researchgate.net They coordinate to metal ions through the hydrazono nitrogen and one of the keto oxygen atoms. researchgate.net This coordination behavior has been observed with a range of transition metals including V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI). researchgate.net Spectroscopic data, such as IR and NMR, confirm the coordination mode. researchgate.net The resulting metal complexes often adopt monomeric structures with varying coordination geometries depending on the metal ion and other ligands present. researchgate.net

Table 1: Coordination Complexes of a 3-Phenylhydrazonopentane-2,4-dione Derivative

| Metal Ion | Proposed Complex Structure |

|---|---|

| Pd(II) | [Pd(Cphpd)(H₂O)] |

| Ce(IV) | [Ce(Cphpd)(H₂O)] |

| Pt(IV) | [Pt(Cphpd)Cl] |

| U(VI) | [UO(Cphpd)] |

Data sourced from a study on 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd). researchgate.net

Reactivity and Catalytic Activity of Metal Complexes Derived from 3-Phenylhydrazonopentane-2,4-dione

Metal complexes derived from 3-Phenylhydrazonopentane-2,4-dione and its analogs are not only structurally interesting but also possess potential catalytic activity. The coordination of the ligand to a metal center can modulate the metal's electronic properties and create vacant coordination sites, which are crucial for catalysis. While specific catalytic applications for complexes of the parent 3-Phenylhydrazonopentane-2,4-dione are not extensively detailed in the provided context, the broader class of related metal complexes is known for its catalytic potential. For instance, similar heterocyclic compounds and their metal complexes are investigated for a wide range of applications, implying that the complexes of 3-Phenylhydrazonopentane-2,4-dione could also be explored for such purposes.

Derivatization Studies and Functional Group Interconversions for Scaffold Modification

The structural framework of 3-Phenylhydrazonopentane-2,4-dione offers multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of derivatives through various functional group interconversions. The presence of the dicarbonyl moiety, the active methylene group, the phenylhydrazone linkage, and the aromatic phenyl ring allows for targeted modifications to fine-tune the physicochemical and biological properties of the resulting scaffolds. Research in this area has largely focused on cyclization reactions to form diverse heterocyclic systems, as well as substitutions on the phenyl ring.

A primary avenue for the derivatization of 3-Phenylhydrazonopentane-2,4-dione involves the reaction of its 1,3-dicarbonyl system with various reagents to construct new heterocyclic rings. This approach is a cornerstone of combinatorial chemistry and drug discovery, enabling the generation of compound libraries with diverse functionalities. nih.govyoutube.com

One of the most common transformations is the synthesis of pyrazole derivatives. The reaction of a 1,3-dicarbonyl compound, such as pentane-2,4-dione, with a hydrazine derivative is a classical method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com In the case of 3-Phenylhydrazonopentane-2,4-dione, the phenylhydrazine (B124118) moiety is already incorporated, and the focus shifts to reactions involving the dicarbonyl portion with other reagents. For instance, the reaction with hydrazines can lead to the formation of pyrazole rings. nih.govmdpi.com

Another significant class of derivatives accessible from 1,3-dicarbonyl compounds are pyrimidines. These can be synthesized through the condensation of the dicarbonyl moiety with compounds containing a urea, thiourea, or amidine fragment. nih.govnih.gov This reaction typically proceeds via an initial condensation followed by cyclization.

Furthermore, the active methylene group in the pentane-2,4-dione backbone is susceptible to various condensation reactions, such as the Knoevenagel condensation, with aldehydes and other electrophiles. nih.gov This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity of the resulting scaffolds.

The phenyl ring of the phenylhydrazone moiety provides another site for modification. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, or alkyl groups onto the ring, thereby modulating the electronic properties of the entire molecule.

The following data tables summarize key derivatization strategies and functional group interconversions that can be applied to the 3-Phenylhydrazonopentane-2,4-dione scaffold, based on analogous reactions reported for 1,3-dicarbonyl compounds and phenylhydrazones.

Table 1: Synthesis of Pyrazole Derivatives

| Reagent | Reaction Conditions | Resulting Scaffold | Reference |

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazole ring formation | nih.gov |

| Substituted Hydrazines | Acid or Base catalyst | N-substituted pyrazoles | mdpi.com |

| Hydroxylamine | Basic conditions | Isoxazole ring formation | N/A |

Table 2: Synthesis of Pyrimidine Derivatives

| Reagent | Reaction Conditions | Resulting Scaffold | Reference |

| Urea | Strong acid or base catalyst | Pyrimidin-2-one ring | nih.gov |

| Thiourea | Ethanolic alkali | Thiouracil derivatives | nih.gov |

| Guanidine | Sodium ethoxide | 2-Aminopyrimidine derivatives | N/A |

Table 3: Reactions at the Active Methylene Group

| Reagent | Reaction Type | Resulting Modification | Reference |

| Aromatic Aldehydes | Knoevenagel Condensation | C-alkylation/alkenylation | nih.gov |

| Diazonium Salts | Japp-Klingemann Reaction | Cleavage and formation of a new hydrazone | N/A |

| Michael Acceptors | Michael Addition | Alkylation of the active methylene | N/A |

Table 4: Modification of the Phenyl Ring

| Reagent | Reaction Type | Resulting Modification | Reference |

| Nitrating Mixture (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Introduction of a nitro group | N/A |

| Halogenating agents (e.g., Br₂/FeBr₃) | Electrophilic Aromatic Substitution | Introduction of a halogen atom | N/A |

| Alkyl Halides/Friedel-Crafts catalyst | Friedel-Crafts Alkylation | Introduction of an alkyl group | N/A |

These derivatization studies highlight the versatility of 3-Phenylhydrazonopentane-2,4-dione as a scaffold in synthetic organic chemistry. The ability to selectively modify different parts of the molecule allows for the creation of a vast library of compounds with potentially interesting chemical and physical properties.

Computational and Theoretical Chemistry of 3 Phenylhydrazonopentane 2,4 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 3-Phenylhydrazonopentane-2,4-dione. These methods allow for the determination of molecular geometries, conformational preferences, and the distribution of electrons within the molecule.

Optimization of Molecular Geometries and Conformers

3-Phenylhydrazonopentane-2,4-dione can exist in several tautomeric and conformational forms. The primary tautomerism is between the hydrazone and the azo-enol forms. Computational methods are employed to optimize the geometry of these various forms and to determine their relative stabilities.

Table 1: Calculated Relative and Activation Energies for the Tautomerism of 3-Phenyl-2,4-pentanedione (B1582117) orientjchem.org

| Medium | Relative Energy (Keto vs. Enol) (kcal/mol) | Activation Energy (Keto to Enol) (kcal/mol) |

|---|---|---|

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane (B81311) | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

For 3-phenylhydrazonopentane-2,4-dione, a similar computational approach would be used to optimize the geometries of the hydrazone and azo-enol tautomers to determine their relative stabilities and the energy barriers for their interconversion.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org

For 3-phenylhydrazonopentane-2,4-dione, the HOMO is expected to be located primarily on the phenylhydrazone moiety, which is rich in π-electrons. The LUMO is likely distributed over the conjugated system, including the carbonyl groups. DFT calculations would provide the precise energies and spatial distributions of these orbitals.

Table 2: Conceptual Outline of FMO Analysis for 3-Phenylhydrazonopentane-2,4-dione

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater nucleophilicity and ease of oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electrophilicity and ease of reduction. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Computational NMR Chemical Shift Prediction and Conformational Studies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT is a valuable tool for structural elucidation. researchgate.net By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible tautomers and conformers, and comparing them to the experimental spectrum, the dominant form in solution can be identified. researchgate.netoregonstate.eduasu.edu

For 3-phenylhydrazonopentane-2,4-dione, calculated NMR shifts would differ significantly for the hydrazone and azo-enol tautomers due to the different chemical environments of the protons and carbons in each form.

Table 3: Conceptual Comparison of Experimental and Calculated NMR Data for Tautomer Identification

| Tautomer | Key NMR Signal | Expected Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|---|

| Hydrazone | N-H proton | (Broad, downfield) | (Value for optimized geometry) |

| C=O carbons | ~190-200 | (Values for optimized geometry) | |

| Azo-enol | O-H proton | (Broad, further downfield) | (Value for optimized geometry) |

| C-O carbon | ~170-180 | (Value for optimized geometry) |

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. mdpi.comgithub.io DFT calculations can predict these vibrational frequencies with a good degree of accuracy. mdpi.comgithub.io By comparing the calculated vibrational spectrum with the experimental one, each band in the experimental spectrum can be assigned to a specific molecular vibration. This is particularly useful for distinguishing between tautomers, which exhibit characteristic vibrational bands for their different functional groups.

For 3-phenylhydrazonopentane-2,4-dione, the hydrazone tautomer would show characteristic C=O and N-H stretching vibrations, while the azo-enol tautomer would exhibit O-H and C=N stretching vibrations at different frequencies.

Table 4: Key Vibrational Modes for Distinguishing Tautomers of 3-Phenylhydrazonopentane-2,4-dione

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Hydrazone Tautomer) | Expected Frequency Range (cm⁻¹) (Azo-enol Tautomer) |

|---|---|---|

| N-H Stretch | 3200-3400 | - |

| O-H Stretch | - | 3200-3600 (broad) |

| C=O Stretch | 1680-1720 | - |

| C=N Stretch | ~1620-1650 | ~1600-1630 |

| C=C Stretch | ~1600-1650 | ~1580-1620 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction pathways and analyze the structures and energies of transition states. researchgate.net This provides detailed insights into the reaction mechanism. A study on the gas-phase thermolysis of 3-phenylhydrazonopentane-2,4-dione and its analogues has provided kinetic data that helps in understanding its decomposition pathway. dntb.gov.uaresearchgate.net The study determined the Arrhenius parameters for the reaction, which are crucial for characterizing the reaction kinetics.

The gas-phase pyrolysis of 3-phenylhydrazonopentane-2,4-dione is a unimolecular elimination reaction. The mechanism likely involves a cyclic transition state, which can be modeled using computational methods to understand the bond-breaking and bond-forming processes. The experimental kinetic data provides a benchmark for such theoretical models.

Table 5: Experimental Arrhenius Parameters for the Gas-Phase Thermolysis of 3-Phenylhydrazonopentane-2,4-dione and its Analogues dntb.gov.ua

| Compound | log(A / s⁻¹) | Ea (kJ/mol) |

|---|---|---|

| 1-Cyano-1-phenylhydrazonopropanone | 10.42 | 140.8 |

| 1-Cyano-1-(p-nitrophenylhydrazono)propanone | 11.19 | 135.4 |

| 1-Cyano-1-phenylhydrazonobutanone | 10.68 | 144.9 |

| 3-Phenylhydrazonopentane-2,4-dione | Data not explicitly found in abstract | Data not explicitly found in abstract |

(Note: While the study included 3-phenylhydrazonopentane-2,4-dione, its specific Arrhenius parameters were not available in the abstracts reviewed. The table includes data for its analogues from the same study to illustrate the findings.)

Energy Profiles for Tautomerization and Complex Reaction Mechanisms

The tautomeric equilibrium of compounds like 3-Phenylhydrazonopentane-2,4-dione is a critical area of study, as the reactivity of such molecules is highly dependent on the proportion of each tautomer present. Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to understand the equilibrium between the keto and enol forms.

In a computational investigation of a closely related analog, 3-phenyl-2,4-pentanedione, the tautomeric equilibrium was studied using the B3LYP/6-31+g(d) method. This study revealed that the equilibrium process occurs via a four-membered ring transition state. The research indicated that the keto form is more stable than the enol form in the gas phase. The energy difference between the keto and enol tautomers was calculated to be -17.89 kcal/mol in the gas phase, favoring the keto tautomer.

The barrier height for the tautomerization reaction, which represents the energy required to move from the keto form to the transition state, was also calculated. In the gas phase, this energy barrier was determined to be 30.61 kcal/mol. This relatively high barrier suggests that the interconversion between the keto and enol forms is not a low-energy process.

Table 1: Calculated Energy Profile for Tautomerization in the Gas Phase

| Parameter | Value (kcal/mol) |

| Energy Difference (E_enol - E_keto) | 17.89 |

| Transition State Barrier Height (from Keto) | 30.61 |

Data derived from a computational study on 3-phenyl-2,4-pentanedione. mdpi.comnih.govresearchgate.net

Solvent Effects in Theoretical Simulations of Reactivity and Stability

The surrounding solvent medium can significantly influence the stability and reactivity of tautomeric compounds. The effect of different solvents on the tautomeric equilibrium of the aforementioned 3-phenyl-2,4-pentanedione analog was investigated using the Polarizable Continuum Model (PCM) within the DFT framework. The study considered a range of solvents from nonpolar to polar, including cyclohexane, carbon tetrachloride, methanol, and water.

The results consistently showed that the keto form is more stable than the enol form across all solvents studied. However, the degree of stabilization is affected by the solvent's polarity. Polar solvents were found to stabilize the keto tautomer more effectively than the enol form. This is attributed to the higher polarity of the keto form and the potential for hydrogen bonding between the keto isomer and the solvent molecules.

The energy difference between the keto and enol forms, as well as the transition state energy barriers, were calculated for each solvent. As the polarity of the solvent increases, the energy difference between the keto and enol forms decreases, and the activation barrier for tautomerization increases. For instance, in water, the most polar solvent tested, the energy difference was -16.50 kcal/mol, and the barrier height was 31.26 kcal/mol.

Table 2: Solvent Effects on Tautomerization Energy Profile

| Solvent | Dielectric Constant (ε) | Energy Difference (E_enol - E_keto) (kcal/mol) | Transition State Barrier Height (from Keto) (kcal/mol) |

| Gas Phase | 1.00 | -17.89 | 30.61 |

| Cyclohexane | 15.60 | -17.34 | 30.82 |

| Carbon Tetrachloride | 2.20 | -17.27 | 30.84 |

| Methanol | 32.60 | -16.55 | 31.23 |

| Water | 78.40 | -16.50 | 31.26 |

Data derived from a computational study on 3-phenyl-2,4-pentanedione. mdpi.comnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

In a study of two such derivatives, 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione and 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione, MD simulations were conducted to understand their interaction mechanisms with biological targets. mdpi.com These simulations, often run for nanoseconds, track the movements of atoms and can reveal stable conformations and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a dynamic environment.

Such simulations can elucidate the flexibility of the molecule, identifying which bonds are prone to rotation and what are the preferred dihedral angles. For phenylhydrazone derivatives, key conformational features include the planarity of the molecule and the orientation of the phenyl ring relative to the dione (B5365651) moiety. Intermolecular interactions, particularly hydrogen bonding involving the hydrazone and carbonyl groups, are crucial in determining how the molecule interacts with its environment, be it a solvent or a biological receptor. These interactions are fundamental to understanding the molecule's chemical and biological activity.

Applications and Advanced Methodologies Leveraging 3 Phenylhydrazonopentane 2,4 Dione

Role as a Precursor in Complex Organic Synthesis

The reactivity of 3-phenylhydrazonopentane-2,4-dione makes it an ideal starting material for the construction of intricate molecular architectures. Its ability to participate in a variety of cyclization and condensation reactions has been exploited in the synthesis of diverse polyfunctional molecules and advanced chemical scaffolds.

3-Phenylhydrazonopentane-2,4-dione and its analogs are pivotal precursors in the synthesis of a variety of polyfunctional heterocyclic compounds. The inherent reactivity of the dicarbonyl and hydrazone functionalities allows for the construction of diverse ring systems, many of which exhibit significant biological activity. For instance, arylhydrazono-β-diketones, a class of compounds to which 3-phenylhydrazonopentane-2,4-dione belongs, are widely used in the synthesis of five- and six-membered heterocyclic rings. These include pyrazoles, isoxazoles, pyrimidines, and pyridazines.

The synthesis of biologically active pyrazole (B372694) derivatives is a notable application. For example, certain 5-hydroxypyrazole derivatives, which can be synthesized from precursors like 3-phenylhydrazonopentane-2,4-dione, are known to exhibit herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org The general synthetic approach involves the cyclization of the dicarbonyl compound with a hydrazine (B178648) derivative. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) scaffolds.

While direct synthesis of complex natural products using 3-phenylhydrazonopentane-2,4-dione as a starting material is not extensively documented, its role in constructing key heterocyclic cores found in some natural product analogs is significant. For instance, the pyrazole ring is a constituent of several natural products and pharmacologically active compounds.

| Precursor | Reactant | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| 3-Phenylhydrazonopentane-2,4-dione | Hydrazine derivatives | Pyrazoles | Herbicides, Pharmaceuticals clockss.org |

| 3-Phenylhydrazonopentane-2,4-dione | Hydroxylamine | Isoxazoles | Pharmaceuticals |

| 3-Phenylhydrazonopentane-2,4-dione | Urea/Thiourea | Pyrimidines | Pharmaceuticals mdpi.com |

The versatility of 3-phenylhydrazonopentane-2,4-dione extends to the design and synthesis of more complex and advanced chemical scaffolds. Its ability to undergo heterocyclization reactions has been harnessed to create fused heterocyclic systems with diverse pharmacological properties. For instance, arylhydrazonocyclohexane-1,3-diones, which are structurally similar to 3-phenylhydrazonopentane-2,4-dione, have been used to synthesize thiophene, pyrazole, and 1,2,4-triazine (B1199460) derivatives that exhibit anti-tumor and tyrosine kinase inhibitory activities. nih.govresearchgate.net

One strategy involves the reaction of the dicarbonyl compound with various binucleophiles to construct fused ring systems. For example, reaction with 4-amino-3-mercapto-1,2,4-triazole derivatives can lead to the formation of triazolothiadiazine systems. researchgate.net Similarly, multi-component reactions involving 3-phenylhydrazonopentane-2,4-dione can lead to the formation of highly substituted and complex heterocyclic scaffolds in a single step.

The synthesis of pyrano[2,3-c]pyrazole derivatives through a multi-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) is a well-established method. nih.gov By analogy, 3-phenylhydrazonopentane-2,4-dione could potentially be employed in similar multi-component strategies to generate novel pyran-fused heterocyclic systems.

| Precursor | Reaction Type | Resulting Scaffold | Significance |

|---|---|---|---|

| Arylhydrazono-1,3-diones | Heterocyclization | Thiophene, Pyrazole, 1,2,4-Triazine derivatives | Anti-tumor and kinase inhibitory activity nih.govresearchgate.net |

| Amino-mercapto-triazoles and 1,3-dicarbonyls | Condensation | Triazolothiadiazines | Biologically active fused heterocycles researchgate.net |

| 1,3-Dicarbonyl compounds | Multi-component reaction | Pyrano[2,3-c]pyrazoles | Efficient synthesis of complex heterocycles nih.gov |

Contributions to Methodological Advancements in Organic Chemistry

Beyond its role as a synthetic precursor, 3-phenylhydrazonopentane-2,4-dione has contributed to the advancement of synthetic methodologies, particularly in the development of novel reagents, catalysts, and multi-component reactions.

The ability of 3-phenylhydrazonopentane-2,4-dione to act as a ligand for metal ions has been explored in the development of novel catalysts. The dicarbonyl and hydrazone moieties can coordinate with metal centers, leading to the formation of stable metal complexes with catalytic activity.

A notable example is the synthesis of copper(II) complexes with ortho-substituted 3-phenylhydrazonopentane-2,4-diones. rsc.org These complexes have been shown to act as effective catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. rsc.org The catalytic activity of these complexes highlights the potential of using 3-phenylhydrazonopentane-2,4-dione as a scaffold for designing new and efficient catalysts for various organic transformations.

The broader class of hydrazone metal complexes has been recognized for their diverse catalytic applications. researchgate.net The structural versatility of hydrazone ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic performance.

| Catalyst System | Reaction Catalyzed | Significance |

|---|---|---|

| Copper(II) complexes of 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones | Peroxidative oxidation of cyclohexane | Development of catalysts for C-H activation under mild conditions rsc.org |

| Palladium complexes with indolyl-NNN-type ligands | Suzuki coupling reaction | High catalytic activity in cross-coupling reactions mdpi.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The multiple reactive sites of 3-phenylhydrazonopentane-2,4-dione make it an excellent substrate for the development and optimization of novel MCRs.

The synthesis of pyrano[2,3-c]pyrazole derivatives is a classic example of a four-component reaction that often utilizes a β-dicarbonyl compound. nih.gov While specific examples detailing the use of 3-phenylhydrazonopentane-2,4-dione in this particular MCR are not abundant in the literature, its structural similarity to other dicarbonyl compounds suggests its potential applicability. The optimization of such MCRs often involves varying the reaction conditions, catalysts, and substrates to achieve high yields and product diversity.

The use of dicarbonyl compounds in MCRs for the synthesis of various heterocyclic scaffolds is a well-established field. These reactions offer a rapid and atom-economical route to complex molecular architectures, and the inclusion of substrates like 3-phenylhydrazonopentane-2,4-dione can lead to the discovery of novel heterocyclic systems with interesting biological properties.

Applications in Material Science (e.g., Precursors for Dyes, Polymers, Photochromic Materials)

The chromophoric properties of the phenylhydrazone moiety in 3-phenylhydrazonopentane-2,4-dione suggest its potential as a precursor for the synthesis of various functional materials, including dyes and pigments.

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a coupling component. unb.canih.govsphinxsai.com The phenylhydrazone group in 3-phenylhydrazonopentane-2,4-dione is structurally related to the azo group (-N=N-), making it a potential precursor for the synthesis of azo dyes. The color of azo dyes can be tuned by modifying the aromatic rings and substituents attached to the azo linkage.

While specific examples of polymers or photochromic materials derived directly from 3-phenylhydrazonopentane-2,4-dione are not widely reported, the broader class of azo compounds has been investigated for such applications. Azo polymers, for instance, can exhibit interesting photoresponsive properties. Photochromic materials are compounds that can undergo a reversible change in color upon exposure to light. nih.gov The development of such materials often relies on the incorporation of specific photo-switchable moieties into a polymer matrix.

Analytical Chemistry Reagents (e.g., for Metal Ion Detection, not compound ID)

3-Phenylhydrazonopentane-2,4-dione and its derivatives have emerged as significant reagents in the field of analytical chemistry, particularly for the detection and quantification of metal ions. These compounds act as chromogenic reagents, forming colored complexes with various metal ions, which can then be analyzed using spectrophotometric methods. The underlying principle involves the formation of a coordination complex between the ligand (the phenylhydrazone derivative) and the metal ion, leading to a change in the electronic absorption spectrum of the solution.

The utility of these compounds stems from their ability to form stable complexes with a wide range of metal ions. Hydrazone derivatives, in general, are known to form colored complexes with metal ions such as Copper (Cu²⁺), Molybdenum (Mo⁶⁺), Nickel (Ni²⁺), Palladium (Pd²⁺), Iron (Fe²⁺), Vanadium (V⁵⁺), Uranium (U⁶⁺), Aluminum (Al³⁺), Thorium (Th⁴⁺), Mercury (Hg²⁺), Ruthenium (Ru²⁺), Lead (Pb²⁺), Titanium (Ti²⁺), Cadmium (Cd²⁺), Chromium (Cr⁶⁺), Gold (Au³⁺), Cobalt (Co²⁺), and Zirconium (Zr⁴⁺). researchgate.net The formation of these metal complexes typically results in absorption maxima (λmax) in the range of 300-590 nm, across a pH range of 1-10. researchgate.net

Detailed research has been conducted on derivatives of 3-phenylhydrazonopentane-2,4-dione, such as 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd). This chloro-derivative has been shown to act as a bidentate ligand, coordinating with metal ions through the hydrazono nitrogen and one of the keto oxygen atoms. The synthesis of metal complexes with Vanadium(IV), Palladium(II), Platinum(IV), Cerium(IV), and Uranium(VI) using Cphpd has been reported. These complexes exhibit distinct colors, which is a key characteristic for their use in colorimetric analysis.

The spectrophotometric analysis of these metal complexes allows for the quantitative determination of the metal ion concentration in a sample. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the metal-ligand complex at its specific λmax, a calibration curve can be constructed to determine the concentration of an unknown sample.

The table below summarizes the metal complexes formed with a derivative of 3-phenylhydrazonopentane-2,4-dione, highlighting the potential for analytical applications.

| Metal Ion | Ligand | Resulting Complex |

| Vanadium(IV) | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) | [VO(Cphpd)₂(H₂O)]SO₄ |

| Palladium(II) | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) | [Pd(Cphpd)₂(H₂O)₂]Cl₂·2H₂O |

| Platinum(IV) | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) | [Pt(Cphpd)₂Cl₂]Cl₂ |

| Cerium(IV) | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) | Ce(Cphpd)₂(H₂O)₂₂ |

| Uranium(VI) | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) | UO₂(Cphpd)₂₂·3H₂O |

Future Directions and Emerging Research Avenues for 3 Phenylhydrazonopentane 2,4 Dione Research

Untapped Synthetic Potential and Challenges in Complex Chemical Space

The structure of 3-Phenylhydrazonopentane-2,4-dione, featuring a reactive 1,3-dicarbonyl system and a phenylhydrazone group, serves as a versatile scaffold for the synthesis of complex molecules. The presence of multiple reactive sites—two carbonyl carbons, an acidic α-carbon, and the C=N double bond of the hydrazone—offers numerous opportunities for derivatization.

Future synthetic research could focus on leveraging this reactivity to construct diverse heterocyclic systems. For instance, the dicarbonyl moiety is a classic precursor for the synthesis of pyrazoles, isoxazoles, and pyrimidines. The adjacent phenylhydrazone group could be used to direct these cyclization reactions in novel ways, leading to fused or spirocyclic architectures that are otherwise difficult to access. Research on related dione (B5365651) structures, such as thiazolidine-2,4-diones, has demonstrated their value as starting materials for complex derivatives with significant biological potential. nih.govnih.gov

A significant challenge lies in the selective functionalization of one reactive site over the others. Developing orthogonal protection-deprotection strategies or finely tuned catalytic systems will be crucial to control the regioselectivity of reactions. Overcoming this challenge will unlock the full potential of 3-Phenylhydrazonopentane-2,4-dione as a building block in combinatorial chemistry and target-oriented synthesis. The synthesis of complex structures from 2-diazo-1,3-indanedione, a related dione, highlights the synthetic possibilities that can arise from such versatile starting materials. jazanu.edu.sa

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic interplay between the dicarbonyl and hydrazone functionalities in 3-Phenylhydrazonopentane-2,4-dione suggests the potential for novel reactivity. The hydrazone group, typically known for its role in bioconjugation and as a dynamic covalent bond, could exhibit unprecedented transformations when influenced by the neighboring electron-withdrawing carbonyl groups. nih.gov

Future investigations could explore its participation in pericyclic reactions, transition-metal-catalyzed cross-coupling reactions, or as a ligand in coordination chemistry. The acidity of the N-H proton and the nucleophilicity of the nitrogen atoms can be modulated to engage in new bond-forming strategies. For example, studies on hydrazone formation kinetics show that structural and electronic effects can significantly accelerate reaction rates, a principle that could be applied to design new catalytic cycles involving 3-Phenylhydrazonopentane-2,4-dione. nih.gov Research into related quinoline-2,4-dione systems has shown that they can undergo complex rearrangements and reactions to form novel heterocyclic structures, suggesting that 3-Phenylhydrazonopentane-2,4-dione could undergo similar unprecedented transformations. researchgate.net

Integration of Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. For 3-Phenylhydrazonopentane-2,4-dione, advanced computational studies, such as Density Functional Theory (DFT), can provide deep insights into its structural, electronic, and reactive properties.

Future research should leverage these methods to:

Predict Reactivity: Model reaction pathways to identify the most favorable sites for electrophilic or nucleophilic attack, predict the stereochemical outcomes of reactions, and calculate activation barriers for potential transformations.

Design Novel Catalysts: Simulate the interaction of the molecule with various catalysts to design systems that can selectively promote desired reactions.

Optimize Molecular Properties: In silico screening of virtual libraries based on the 3-Phenylhydrazonopentane-2,4-dione scaffold can identify derivatives with optimized electronic or biological properties.

Studies on similar heterocyclic hydrazones and diones have successfully used computational methods to rationalize experimental findings and predict biological activities, demonstrating the value of this integrated approach. nih.govnih.gov

Table 1: Application of Computational Methods in Heterocyclic Chemistry Research

| Computational Method | Application | Research Focus Example | Reference |

| Density Functional Theory (DFT) | Analysis of chemical reactivity, spectral analysis, and molecular structure. | Studying the reactivity and antioxidant properties of new hydrazone derivatives. | nih.gov |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a protein target. | Designing dual inhibitors for c-Met and VEGFR-2 tyrosine kinases based on a quinazoline-2,4-dione scaffold. | nih.gov |

| In Silico ADME Prediction | Predicting the absorption, distribution, metabolism, and excretion properties of drug candidates. | Evaluating the pharmacokinetic profiles of potential anticancer agents. | nih.gov |

| X-Ray Crystallography & DFT | Investigating crystal structure, intermolecular interactions, and molecular modeling. | Characterizing the structure and cytotoxic activity of 3-chloro-3-phenylquinoline-2,4-dione. | researchgate.netresearchgate.net |

Application in Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. The synthesis and derivatization of 3-Phenylhydrazonopentane-2,4-dione are well-suited for this platform.

Future research should aim to develop continuous-flow processes for:

Efficient Synthesis: The synthesis of the parent compound itself can often be optimized in flow reactors, reducing reaction times and improving yields.

High-Throughput Derivatization: Integrating flow reactors with automated platforms would enable the rapid synthesis of large libraries of derivatives for screening purposes. This is particularly valuable for discovering new compounds with desirable biological or material properties.

Safe Handling of Reactive Intermediates: Reactions involving potentially unstable intermediates can be performed more safely in flow, where small volumes are reacted at any given time.

The successful application of flow chemistry to the synthesis of other nitrogen-containing heterocycles, like pyrazoles, demonstrates the feasibility and advantages of this approach. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Flow Chemistry | Reference |

| Reaction Time | Often long (hours to days). | Significantly reduced (minutes). | mdpi.com |

| Scalability | Challenging, often requires re-optimization. | Simpler to scale up by running the system for longer. | mdpi.com |

| Safety | Higher risk with exothermic reactions or unstable intermediates. | Enhanced safety due to small reaction volumes and superior heat transfer. | mdpi.com |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. | mdpi.com |

| Example Application | Traditional synthesis of pyrazole (B372694) derivatives. | Continuous-flow synthesis of pyrazoles and pyrazolines. | mdpi.com |

Outlook on the Broader Impact of Hydrazone Chemistry in Frontier Chemical Research

The study of 3-Phenylhydrazonopentane-2,4-dione contributes to the broader field of hydrazone chemistry, which continues to have a major impact on several research frontiers. Hydrazones are crucial in the development of dynamic combinatorial libraries, where their reversible formation allows for the discovery of potent ligands for biological targets. nih.gov They are also integral to the field of bioconjugation for labeling proteins and other biomolecules. nih.gov

Future research on 3-Phenylhydrazonopentane-2,4-dione and its derivatives could lead to:

New Materials: The planar, conjugated system could be exploited in the design of organic semiconductors, dyes, or chemosensors.

Novel Pharmaceuticals: The scaffold could serve as a basis for developing new therapeutic agents. Many heterocyclic hydrazones have shown promising antioxidant and neuroprotective activities. nih.gov

Advanced Catalysts: Chiral derivatives could be developed as ligands for asymmetric catalysis.

By exploring the fundamental chemistry of this specific molecule, researchers can uncover new principles and applications that advance the entire field of hydrazone chemistry, impacting everything from medicine to materials science.

Q & A

Q. How can researchers validate the compound’s role in catalytic cycles using kinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.